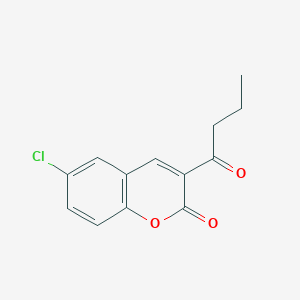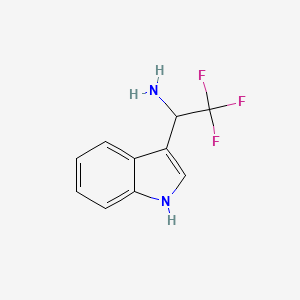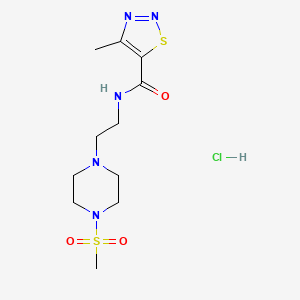![molecular formula C20H18N4O B2816518 3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-29-1](/img/structure/B2816518.png)
3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are composed of a pyrazole ring and a pyrimidine ring . They are known to have various biological activities and their structure is similar to the purines that play an important role in energy supply and metabolic regulation .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves several steps. In one study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . Another study reported the synthesis of pyrazolo[1,5-a]pyrimidines through a Suzuki–Miyaura cross-coupling reaction .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, the Suzuki–Miyaura cross-coupling reaction is one of the methods used for the synthesis of pyrazolo[1,5-a]pyrimidines .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- The crystal structure and synthesis of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, were examined. This study provided insights into the compound's chemical properties and potential for anticancer activity (Lu Jiu-fu et al., 2015).
Pharmacological Properties
- Pyrazolo[1,5-a]pyrimidines have been studied for their antipyretic, hypothermizing, and anti-inflammatory properties. Some derivatives of this compound showed promising results in these areas (L. Pecori Vettori et al., 1981).
- A study on 2-arylpyrazolo[4,3-d]pyrimidin-7-amino derivatives revealed their potential as human A3 adenosine receptor antagonists. These compounds showed significant affinity and selectivity for this receptor, which could be relevant for therapeutic applications (L. Squarcialupi et al., 2013).
Antiviral and Antitumor Activities
- The pyrazolo[3,4-d]pyrimidones, a series of compounds related to the compound , have been identified as specific inhibitors of cGMP specific phosphodiesterase, with potential implications in antihypertensive activity (B. Dumaitre & N. Dodic, 1996).
- Another study focused on the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, demonstrating their potential as nonsteroidal anti-inflammatory drugs without ulcerogenic activity, indicating a safer profile for gastrointestinal health (G. Auzzi et al., 1983).
Applications in Fluorescence and Imaging
- A study explored the use of 3-formylpyrazolo[1,5- a]pyrimidines as intermediates for creating functional fluorophores. These fluorophores showed significant potential for use as probes in biological or environmental sensing due to their strong fluorescence intensity and quantum yields (Juan C Castillo et al., 2018).
Zukünftige Richtungen
Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . Therefore, they are considered as one of the research hotspots of antitumor drugs in recent years . The development of new pyrimidines as anti-inflammatory agents is also suggested .
Wirkmechanismus
Target of Action
The primary targets of 3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine are the Cyclin-Dependent Kinases (CDKs) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . The inhibition of CDKs leads to a disruption in the normal cell cycle progression and transcription processes, which can result in the prevention of cell proliferation .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. One key pathway is the cell cycle regulation pathway . CDKs play a crucial role in cell cycle progression, and their inhibition can lead to cell cycle arrest . This can prevent the proliferation of cancer cells, contributing to the compound’s antitumor activity .
Pharmacokinetics
The compound’s lipophilicity, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The result of the compound’s action is the significant inhibition of cell proliferation. This is demonstrated by its potent antitumor activities against human breast cancer cells and human gastric cancer cells . The compound’s inhibitory effect on CDKs leads to alterations in cell cycle progression, potentially inducing apoptosis within cancer cells .
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-12-19(23-15-8-4-3-5-9-15)24-20(22-14)17(13-21-24)16-10-6-7-11-18(16)25-2/h3-13,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQMHFNZFDHHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

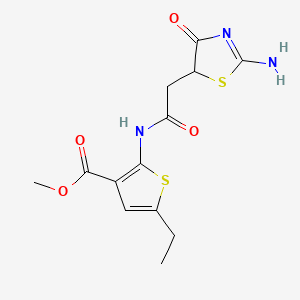
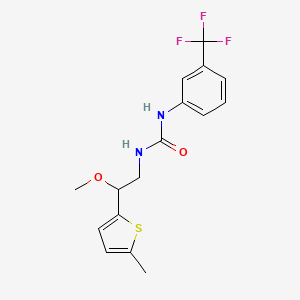
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2816439.png)
![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-chlorobenzamide](/img/structure/B2816441.png)

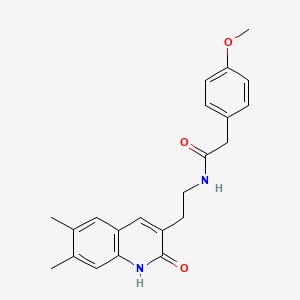
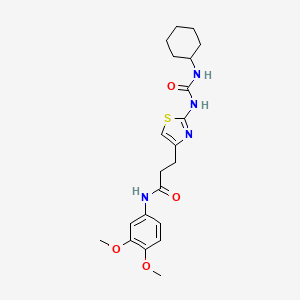
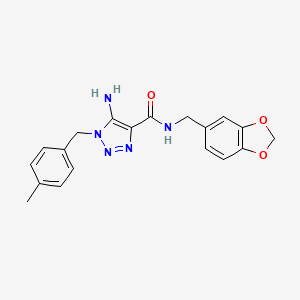
![6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2816450.png)
